Cas no 2136834-47-2 (Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2136834-47-2x500.png)
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C13H23NO3/c1-9(11(15)8-10-6-5-7-10)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1
- InChIKey: OSCNLKZBLLSXRD-SECBINFHSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N[C@H](C)C(=O)CC1CCC1
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796024-0.1g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-796024-10.0g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-796024-2.5g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-796024-5.0g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-796024-0.25g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-796024-1.0g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-796024-0.05g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-796024-0.5g |
tert-butyl N-[(2R)-4-cyclobutyl-3-oxobutan-2-yl]carbamate |
2136834-47-2 | 95.0% | 0.5g |
$877.0 | 2025-02-21 |
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2136834-47-2): A Comprehensive Overview
Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2136834-47-2, features a highly intricate molecular architecture characterized by a cyclobutyl group, a methyl group, and an ester functional group. The presence of these specific structural motifs not only contributes to its distinct chemical properties but also opens up numerous possibilities for its application in drug development and material science.
The molecular structure of this compound is pivotal in understanding its reactivity and potential biological activity. The 1,1-dimethylethyl group, also known as an isobutyl group, introduces steric hindrance and influences the compound's solubility and metabolic stability. Meanwhile, the N-substituent with the (1R)-3-cyclobutyl-1-methyl-2-oxopropyl moiety adds another layer of complexity, potentially affecting its interaction with biological targets. Such structural features are often exploited in the design of pharmaceutical intermediates to enhance binding affinity and reduce side effects.
In recent years, there has been a growing interest in the development of novel compounds that can serve as bioactive molecules or key intermediates in synthetic chemistry. The compound in question has been studied for its potential role in various applications, including enzymatic inhibition, ligand design, and polymer modification. Its unique combination of functional groups makes it a versatile building block for more complex molecules.
One of the most intriguing aspects of this compound is its potential application in the field of drug discovery. The cyclobutyl ring is a common motif found in many biologically active compounds due to its ability to mimic natural substrates and bind tightly to enzymes or receptors. Additionally, the presence of an ester group provides a site for further chemical modification, allowing researchers to tailor the properties of the molecule for specific applications.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in predicting their biological activity. The stereochemistry of the (1R)-configuration in this compound is particularly noteworthy, as it can significantly influence how the molecule interacts with biological systems. This aspect has prompted researchers to explore its potential as a chiral ligand or catalyst in asymmetric synthesis.
The compound's solubility profile is another critical factor that influences its applicability. The balance between hydrophobic and hydrophilic regions in its structure determines whether it will be more soluble in organic solvents or polar media. This property is particularly relevant for pharmaceutical applications, where drug solubility plays a crucial role in formulation and bioavailability.
From a synthetic chemistry perspective, Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester serves as an excellent starting material for constructing more complex molecules. Its reactivity can be harnessed to introduce new functional groups or to create derivatives with enhanced properties. This flexibility makes it a valuable asset in the chemist's toolbox.
The compound's stability under various conditions is also an important consideration. Researchers have investigated its behavior under different temperatures, pH levels, and exposure to light or oxygen. These studies help determine whether it can be stored or handled under standard laboratory conditions without degradation.
In conclusion, Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2136834-47-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for further investigation in areas such as drug development, material science, and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and technological innovation.
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